[(2,6-Difluorophenyl)methyl](ethyl)amine
Description
Overview of Difluorinated Benzylamine (B48309) Derivatives in Organic Synthesis
Difluorinated benzylamine derivatives are a class of compounds that have garnered significant attention in organic synthesis, primarily due to the unique properties conferred by the fluorine atoms. The benzylamine framework itself is a common structural motif in many biologically active molecules and serves as a versatile intermediate in numerous chemical transformations. organic-chemistry.org The introduction of two fluorine atoms onto the phenyl ring, as seen in the 2,6-positions, dramatically alters the electronic nature of the aromatic system. This substitution enhances the compound's stability towards oxidative metabolism and modulates its acidity and basicity, which are critical parameters in synthetic and medicinal chemistry.
The presence of the difluoro substitution pattern can influence the conformational preferences of the molecule and its ability to engage in specific non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. These features are often exploited in the design of enzyme inhibitors and receptor ligands. In organic synthesis, these derivatives serve as precursors for more complex molecular architectures. The amine functionality can be readily transformed into a wide array of other functional groups, and the aromatic ring can participate in various coupling reactions to build molecular complexity.
Significance of the Ethylamine (B1201723) Moiety in Chemical Transformations
The ethylamine moiety (–CH2CH2NH–) is a fundamental functional group in organic chemistry, valued for its reactivity as both a nucleophile and a base. fiveable.me Ethylamine and its derivatives are key intermediates in the production of pharmaceuticals, agrochemicals, and polymers. safrole.comchemcess.com The nitrogen atom's lone pair of electrons makes it nucleophilic, enabling it to react with electrophilic centers to form new carbon-nitrogen bonds. This reactivity is central to reactions such as alkylation, acylation, and condensation with carbonyl compounds. safrole.com
Furthermore, the ethylamine group imparts basic properties to the molecule. With a pKa of its conjugate acid typically around 10-11, it is more basic than ammonia (B1221849) and can readily accept a proton in acid-base reactions. fiveable.me This basicity is crucial in many catalytic processes and for tuning the solubility and reactivity of the parent molecule. fiveable.me In the context of (2,6-Difluorophenyl)methylamine, the ethyl group, compared to a simple methyl group, can offer subtle steric and electronic effects that fine-tune the molecule's reactivity and physical properties. The ethyl group can also influence the lipophilicity of the compound, which is a critical factor in its behavior in different solvent systems and biological environments.
Scope of Academic Inquiry for (2,6-Difluorophenyl)methylamine
While specific academic research focusing exclusively on (2,6-Difluorophenyl)methylamine is not extensively documented in mainstream literature, its structural components suggest a clear scope for academic and industrial inquiry. The compound is primarily recognized as a chemical intermediate or building block, available from commercial suppliers for research purposes. biosynth.com
The primary area of investigation for this compound likely revolves around its use in the synthesis of more complex and potentially bioactive molecules. The combination of the metabolically robust difluorobenzyl group and the reactive ethylamine handle makes it an attractive starting material for medicinal chemistry programs. Researchers would likely explore its incorporation into novel scaffolds designed to interact with biological targets where fluorination is known to be beneficial. For example, derivatives of this compound could be investigated as candidates for central nervous system agents, where brain penetration is often enhanced by fluorination.
Another avenue of academic inquiry would be in the field of materials science and catalysis. The amine functionality can be used to anchor the molecule to surfaces or to coordinate with metal centers, creating novel catalysts or functional materials. The specific substitution pattern of the difluoroaromatic ring could be exploited to study reaction mechanisms or to develop new synthetic methodologies where electronic effects are critical. The investigation into its derivatives, such as those used in the synthesis of complex heterocyclic systems, highlights the potential utility of the core (2,6-Difluorophenyl)methylamine structure in creating diverse chemical libraries for screening purposes. nih.govpharmaffiliates.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-2-12-6-7-8(10)4-3-5-9(7)11/h3-5,12H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMQDJXVZMXMAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC=C1F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 2,6 Difluorophenyl Methylamine
Reductive Amination Approaches to N-(2,6-Difluorobenzyl)ethylamine
Reductive amination stands as a cornerstone in the synthesis of N-(2,6-Difluorobenzyl)ethylamine. This one-pot reaction typically involves the condensation of 2,6-difluorobenzaldehyde with ethylamine (B1201723) to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. This approach is favored for its efficiency and atom economy. The reduction of the imine can be accomplished through either catalytic hydrogenation or the use of stoichiometric hydride reagents.
Catalytic Reductive Amination Protocols
Catalytic reductive amination utilizes a catalyst, typically a noble metal, to facilitate the reduction of the imine intermediate with molecular hydrogen. This method is often preferred in industrial settings due to its cost-effectiveness and the generation of minimal waste.
A common protocol involves the reaction of 2,6-difluorobenzaldehyde with ethylamine in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction conditions, such as solvent, temperature, and hydrogen pressure, can be optimized to achieve high yields and purity of the final product. Methanol or ethanol are frequently employed as solvents due to their ability to dissolve the reactants and facilitate the reaction.
| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Yield (%) |
| 5% Pd/C | H₂ | Ethanol | 25 | 50 | 12 | >95 |
| 10% Pd/C | H₂ | Methanol | 30 | 60 | 8 | >90 |
| PtO₂ | H₂ | Acetic Acid | 25 | 50 | 16 | ~85 |
Table 1: Representative Catalytic Reductive Amination Conditions
Stoichiometric Reductive Amination Methods
Stoichiometric reductive amination employs hydride-donating reagents to reduce the imine intermediate. These methods are particularly useful in laboratory-scale syntheses where the handling of gaseous hydrogen may be less convenient. A variety of borohydride reagents have been successfully utilized for this transformation.
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is highly effective for the reductive amination of aldehydes and ketones. organic-chemistry.org It offers the advantage of reacting preferentially with the protonated imine over the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct. The reaction is typically carried out in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Another commonly used reagent is sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com This reagent is also selective for the reduction of imines in the presence of aldehydes and can be used in protic solvents such as methanol. commonorganicchemistry.comsci-hub.se However, due to the toxic nature of cyanide byproducts, its use is sometimes avoided in favor of safer alternatives like sodium triacetoxyborohydride. chemicalbook.com
| Reducing Agent | Solvent | Additive | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaBH(OAc)₃ | DCM | Acetic Acid | 25 | 4 | ~92 |
| NaBH₃CN | Methanol | - | 25 | 12 | ~88 |
| NaBH₄ | Methanol | - | 0-25 | 6 | ~80 |
Table 2: Stoichiometric Reductive Amination Conditions
Alkylation Reactions for the Formation of (2,6-Difluorophenyl)methylamine
An alternative synthetic strategy involves the formation of the carbon-nitrogen bond through an alkylation reaction. This can be achieved either by the direct alkylation of 2,6-difluorobenzylamine (B1295058) with an ethylating agent or by reacting a 2,6-difluorobenzyl halide with ethylamine.
Direct Alkylation of 2,6-Difluorobenzylamine with Ethylating Agents
In this approach, the primary amine, 2,6-difluorobenzylamine, serves as the nucleophile and is reacted with an electrophilic ethyl source. Common ethylating agents include ethyl halides (e.g., ethyl iodide or ethyl bromide) and diethyl sulfate. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity. The choice of base and solvent is crucial to control the extent of alkylation and minimize the formation of the tertiary amine byproduct.
| Ethylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethyl Iodide | K₂CO₃ | Acetonitrile (B52724) | 80 | 6 | ~75 |
| Ethyl Bromide | Triethylamine | THF | 65 | 12 | ~70 |
| Diethyl Sulfate | NaOH | Water/Toluene (PTC) | 50 | 4 | ~80 |
Table 3: Conditions for Direct Alkylation of 2,6-Difluorobenzylamine
N-Alkylation Strategies Utilizing Ethyl Halides or Equivalents
This method involves the reaction of a 2,6-difluorobenzyl halide, such as 2,6-difluorobenzyl bromide, with ethylamine. In this case, ethylamine acts as the nucleophile. An excess of ethylamine is often used to drive the reaction to completion and to act as the base to neutralize the hydrohalic acid produced. Alternatively, an inorganic base like potassium carbonate can be added. This method can sometimes lead to the formation of over-alkylation products, and therefore, careful control of the reaction conditions is necessary.
| Benzyl Halide | Amine | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2,6-Difluorobenzyl Bromide | Ethylamine (excess) | - | Ethanol | 70 | 8 | ~85 |
| 2,6-Difluorobenzyl Chloride | Ethylamine | K₂CO₃ | DMF | 90 | 10 | ~80 |
Table 4: N-Alkylation with 2,6-Difluorobenzyl Halides
Novel Synthetic Routes to (2,6-Difluorophenyl)methylamine
Research into more efficient and environmentally benign synthetic methods is ongoing. Novel approaches aim to reduce the number of synthetic steps, minimize waste, and utilize milder reaction conditions. One such emerging area is the development of one-pot tandem reactions that combine multiple transformations in a single operation. For instance, a one-pot synthesis could involve the in-situ generation of 2,6-difluorobenzaldehyde from a precursor followed by immediate reductive amination.
While specific novel routes for the direct synthesis of (2,6-Difluorophenyl)methylamine are not yet widely reported in mainstream literature, the principles of green chemistry are driving innovation in amine synthesis. This includes the exploration of biocatalysis, flow chemistry, and the use of more sustainable catalysts and solvents. Future research in this area is expected to provide even more efficient and elegant synthetic pathways to this and other valuable fluorinated amines.
Multicomponent Reaction Methodologies Involving Fluorinated Benzaldehyde Precursors
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. For the synthesis of α-aminoamide derivatives, which can be precursors or analogues to the target compound, copper-mediated MCRs have been developed. These reactions can utilize an amine, an aldehyde like 2,6-difluorobenzaldehyde, and a difluorocarbene source. nih.gov Such methods are advantageous as they can offer an alternative to traditional methods like the Ugi or Strecker reactions, which may require toxic or unstable reagents. nih.gov The convergence and high atom economy of MCRs make them attractive in both drug discovery and industrial processes. nih.gov For instance, the Ugi three-component reaction (3CR) has been successfully used to synthesize lidocaine from 2,6-xylyl isocyanide, dimethylamine, and formaldehyde, showcasing the utility of this approach for structurally related substituted aromatic compounds. nih.gov
Mechanochemical Syntheses of Intermediate Imines and Subsequent Reduction
Mechanochemistry, which involves using mechanical force to induce chemical reactions, offers a green and efficient alternative to solvent-based syntheses. The synthesis of the intermediate imine, N-(2,6-difluorobenzylidene)ethanamine, can be achieved by grinding 2,6-difluorobenzaldehyde with ethylamine, often in the presence of a dehydrating agent. This solvent-free approach can be rapid and high-yielding. mdpi.comrsc.org
Studies on fluorinated benzaldehydes have shown that imines can be formed by manually grinding equimolar amounts of the aldehyde and an amine at room temperature for a short period, such as 15 minutes. mdpi.com The scalability of this method has been demonstrated, with reactions performed at larger scales proceeding with very high yields. mdpi.com Following the formation of the imine, a subsequent reduction step is required to yield the final secondary amine, (2,6-Difluorophenyl)methylamine. This reduction can be carried out using standard reducing agents like sodium borohydride or through catalytic hydrogenation. A method for N-alkylation using ethanol in the presence of a skeletal nickel catalyst has also been described, which could be adapted for this synthesis. researchgate.net
Chemoenzymatic or Biocatalytic Approaches
Chemoenzymatic and biocatalytic methods are gaining prominence as they offer high selectivity and operate under mild conditions, avoiding the use of harsh reagents. nih.govnih.gov For the N-alkylation of amines, reductive aminases (RedAms) present a powerful tool. A one-pot system combining a reductive aminase from Aspergillus oryzae with either an alcohol oxidase or a carboxylic acid reductase can achieve the N-alkylation of various amines. acs.orgdatapdf.com
This biocatalytic cascade can use primary alcohols or carboxylic acids as alkylating agents, which are converted in situ to the corresponding aldehyde for the reductive amination step. datapdf.com These enzymatic methods are noted for yielding products with high conversion rates and simplifying purification procedures, thereby addressing common issues in traditional synthesis like overalkylation and complex workups. nih.govacs.orgdatapdf.com
Transition Metal-Catalyzed Transformations for N-(2,6-Difluorobenzyl)ethylamine Synthesis
Transition-metal catalysis is a cornerstone of modern organic synthesis, providing efficient pathways for constructing complex molecules like aliphatic amines. nih.gov These methods include reactions such as hydroamination and C(sp³)–H functionalization. nih.gov The synthesis of 2-arylethylamines, a class of compounds that includes the target molecule, has been extensively explored using transition metal catalysts to ensure high chirality and purity, which are critical in the pharmaceutical industry. nih.gov
Catalytic systems using metals like ruthenium, rhodium, and palladium can facilitate the reductive amination of 2,6-difluorobenzaldehyde with ethylamine. nih.govacs.org For example, N-sulfinyl imines, which are precursors to chiral amines, can undergo reactions catalyzed by various transition metals, including titanium and copper, to form carbon-carbon bonds with high stereoselectivity. ua.es Another approach involves the "borrowing hydrogen" strategy, where an alcohol is temporarily oxidized to an aldehyde, which then reacts with an amine, followed by the reduction of the resulting imine, all mediated by a single metal catalyst. acs.org
Optimization of Reaction Conditions and Yields in (2,6-Difluorophenyl)methylamine Synthesis
Solvent Effects on Reaction Efficiency
The choice of solvent can significantly impact the efficiency and outcome of a chemical reaction. In the synthesis of amines, particularly in steps involving the formation of intermediates like carbamic acids or imines, the solvent's properties play a crucial role. For example, in reactions of amines with carbon dioxide, the product formed depends heavily on the solvent. In protic solvents like methanol, a mixture of ammonium carbamate and ammonium methylcarbonate can be formed. mdpi.com In contrast, aprotic solvents such as acetonitrile, THF, or ethyl acetate tend to yield the ammonium carbamate as a solid precipitate. mdpi.com The use of strong hydrogen-bonding solvents like DMSO or DMF can stabilize the carbamic acid intermediate. mdpi.com For imine formation, reactions are often performed in non-polar solvents like n-hexane or polar aprotic solvents like ethanol to facilitate the removal of water or to dissolve the reactants effectively. mdpi.com
Below is a table summarizing the effect of different solvents on the formation of amine-related intermediates.
| Solvent | Intermediate Formed | Observations |
| Methanol (Protic) | Ammonium Carbamate & Methylcarbonate | Mixture of products observed in solution. mdpi.com |
| Acetonitrile (Aprotic) | Ammonium Carbamate | Forms an insoluble white solid. mdpi.com |
| DMSO/DMF (Aprotic, H-bond acceptor) | Carbamic Acid | Stabilizes the acid form. mdpi.com |
| n-Hexane (Non-polar) | Imine | Classical method with MgSO₄ to remove water. mdpi.com |
| Ethanol (Polar, Protic) | Imine | Used for recrystallization or as a reaction medium. mdpi.com |
Temperature and Pressure Influences on Conversion
Temperature and pressure are critical parameters in optimizing chemical syntheses. In many reactions, increasing the temperature can enhance the reaction rate but may also lead to the formation of byproducts or the decomposition of thermally sensitive intermediates. For instance, while heating can dissolve carbamate salts in certain solvents, it can also cause the reaction to reverse, leading to lower yields of the desired product. mdpi.com
In transition metal-catalyzed hydrogenations, both temperature and pressure (of hydrogen gas) are key variables. For example, the reduction of acetophenone derivatives using η2-BH4 ruthenium catalysts is typically performed under 10 atm of H₂ pressure. acs.org The optimization of these conditions is essential to achieve high conversion and selectivity. For many laboratory-scale syntheses of amines via reductive amination, reactions are often run at room temperature to 60-80 °C under atmospheric pressure, but industrial-scale processes may utilize higher pressures to improve efficiency and catalyst turnover.
The table below illustrates typical conditions for related amine syntheses.
| Reaction Type | Temperature | Pressure | Common Observations |
| Carbamate Salt Formation | 25 - 50 °C | 1 bar | Heating can cause reversal to starting amine. mdpi.com |
| Catalytic Hydrogenation | Room Temp - Elevated | 1 - 10 atm H₂ | Higher pressure often increases reaction rate and yield. acs.org |
| Mechanochemical Imine Synthesis | Room Temperature | N/A | Efficient conversion without external heating. mdpi.com |
Catalyst Loading and Ligand Design in Catalytic Syntheses
Catalyst Loading:
Catalyst loading, typically expressed as a mole percentage (mol%) relative to the limiting reagent, is a crucial factor that influences not only the reaction rate but also the cost-effectiveness and environmental impact of a synthetic process. An optimal catalyst concentration is essential for maximizing reaction efficiency.
Impact on Reaction Rate: Increased catalyst loading generally leads to a higher reaction rate by providing more active sites for the reactants. ajpojournals.org This is due to a greater frequency of collisions between the catalyst and reactant molecules. ajpojournals.org However, there is often an optimal concentration beyond which further increases in catalyst loading may not significantly improve the rate and could even have detrimental effects.
Economic and Environmental Considerations: From an industrial perspective, minimizing catalyst loading is paramount to reduce costs, especially when using expensive noble metal catalysts. Lower catalyst loading also simplifies product purification by reducing the amount of residual metal in the final product, which is a critical consideration in the synthesis of pharmaceutical intermediates.
Selectivity and Side Reactions: In some cases, catalyst loading can influence the selectivity of the reaction. For instance, in the reductive amination of phenols, the concentration of the amine reactant, which is related to the catalyst, can affect the selectivity towards the desired secondary amine over other byproducts. mdpi.com
Ligand Design in Homogeneous Catalysis:
In homogeneous catalysis, where the catalyst is in the same phase as the reactants, ligands play a pivotal role in modulating the properties of the metal center. The steric and electronic characteristics of a ligand can be fine-tuned to enhance catalyst activity, stability, and selectivity. nih.gov
Steric and Electronic Effects: Bulky, electron-rich phosphine (B1218219) ligands, such as those developed for the Buchwald-Hartwig amination, are known to improve the efficiency of palladium-catalyzed C-N bond formation. youtube.comwiley.com The steric bulk of these ligands can promote the formation of highly reactive, low-coordinate metal species, while their electron-donating properties can facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.govyoutube.com
Promoting Desired Reaction Pathways: Thoughtful ligand design can steer a reaction towards the desired product by disfavoring potential side reactions. For example, in the palladium-catalyzed amination of aryl halides with aqueous ammonia (B1221849), the development of a specific dialkyl biheteroaryl phosphine ligand (KPhos) was shown to suppress the formation of undesired aryl alcohol and diarylamine byproducts. organic-chemistry.orgnih.gov
The following table provides representative examples of catalyst systems used in the reductive amination of aromatic aldehydes, illustrating the interplay of catalyst, ligand, and loading in achieving efficient transformations. It is important to note that these examples are for analogous reactions and not the specific synthesis of (2,6-Difluorophenyl)methylamine.
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Reaction Type | Substrate Example | Observations |
|---|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | Not specified | N-alkylation of amines | Substituted indoles | Combination of catalyst and ligand was necessary for higher yields. chemrxiv.org |
| [IrCp*Cl₂]₂ | Nitrile-substituted NHC | 1.0 | N-alkylation of anilines with benzyl alcohols | Aniline and benzyl alcohol | Ir(III) complexes showed better performance than Ru(II) complexes. nih.gov |
| Co-containing composites | None (heterogeneous) | 3 | Reductive amination of aromatic aldehydes | p-methoxybenzaldehyde and n-butylamine | Efficient for the amination of aromatic aldehydes with primary alkyl- and benzylamines. mdpi.comresearchgate.net |
| [Rh(COD)Cl]₂ | Xantphos | Not specified | Reductive amination of aldehydes | 1-undecanal | Methanol was found to be a suitable solvent for high catalyst activity. researchgate.net |
| RuCl₃·nH₂O / TPPTS | Xantphos | Not specified | Amination of alcohols with ammonia | 1-octanol | Highly selective synthesis of primary amines was achieved. bohrium.com |
Chemical Reactivity and Mechanistic Investigations of 2,6 Difluorophenyl Methylamine
Nucleophilic Properties and Basic Character of the Amine Functionality
The nucleophilicity and basicity of an amine are fundamentally tied to the availability of the nitrogen's lone pair of electrons. In (2,6-Difluorophenyl)methylamine, these properties are modulated by competing electronic effects.
Basicity , the ability to accept a proton, is significantly diminished by the presence of the two ortho-fluorine atoms. Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect pulls electron density from the aromatic ring and, subsequently, from the benzylic carbon and the attached amino group. This reduction in electron density on the nitrogen atom makes its lone pair less available to bond with a proton, rendering the amine less basic compared to its non-fluorinated analog, N-ethylbenzylamine. chemicalforums.com Conversely, the ethyl group attached to the nitrogen is an alkyl group, which acts as a weak electron-donating group through induction. This effect slightly increases the electron density on the nitrogen, but it is not sufficient to overcome the strong deactivating effect of the difluorinated ring.
Nucleophilicity , the ability to donate an electron pair to an electrophile (most often a carbon atom in organic chemistry), is closely related to basicity but is also sensitive to steric hindrance. masterorganicchemistry.comyoutube.com Similar to basicity, the nucleophilicity of (2,6-Difluorophenyl)methylamine is reduced by the electron-withdrawing nature of the difluorophenyl group. chemicalforums.comyoutube.com Furthermore, the secondary amine is sterically more hindered than a primary amine, with the ethyl group and the bulky 2,6-difluorobenzyl group impeding the nitrogen's approach to an electrophilic center. This combination of electronic deactivation and steric bulk makes it a moderately reactive nucleophile.
Table 1: Factors Influencing Basicity and Nucleophilicity
| Structural Feature | Electronic Effect | Impact on Basicity | Impact on Nucleophilicity |
|---|---|---|---|
| 2,6-Difluoro Substituents | Strongly Electron-Withdrawing (-I) | Decrease | Decrease |
| Ethyl Group | Weakly Electron-Donating (+I) | Slight Increase | Slight Increase |
| Benzyl Group | Steric Hindrance | Minor | Decrease (due to bulk) |
Participation in C–H Activation Reactions
Transition metal-catalyzed carbon-hydrogen (C–H) activation is a powerful tool for molecular functionalization. Amine groups can serve as effective directing groups, guiding a metal catalyst to a specific C–H bond, typically at the ortho-position of an aromatic ring. However, in (2,6-Difluorophenyl)methylamine, the ortho-positions (C2 and C6) are blocked by fluorine atoms, precluding direct ortho-metalation. This structural feature necessitates alternative C–H activation pathways, such as functionalization at the more distant meta-positions.
While direct studies on (2,6-Difluorophenyl)methylamine are not prominent, research on related fluorinated benzylamines provides critical insights into the role of fluorine in directing C–H activation. In systems where ortho C–H bonds are available, fluorine substituents have a profound impact on regioselectivity. For instance, studies on N,N-dimethyl-3-fluorobenzylamine with palladium catalysts have shown that the reaction mechanism dictates the site of activation. A Concerted Metalation-Deprotonation (CMD) pathway, often favored with acetate-based palladium sources, shows poor regioselectivity. In contrast, an electrophilic aromatic substitution (SEAr) type mechanism, promoted by chloride-based palladium systems, can lead to highly selective C–H activation at the position para to the fluorine atom.
In the case of 2,6-difluorobenzyl systems, where ortho-activation is impossible, research has shifted towards achieving functionalization at the meta-position (C3 or C5). This is a significant challenge due to the distance from the directing amine group. Advanced strategies, such as the use of a transient mediator, have been developed to functionalize the meta-C–H bonds of benzylamines. nih.govnih.gov These methods use a combination of a palladium catalyst and a norbornene-based mediator to relay the catalyst's activity from the ortho-position to the meta-position. nih.gov Although not specifically demonstrated on the title compound, this represents the current state-of-the-art for activating such sterically blocked and electronically modified substrates.
Palladium(II) catalysts are central to the C–H functionalization of benzylamines. nih.gov For substrates with blocked ortho positions, achieving meta-functionalization often relies on a "transient mediator" strategy. nih.gov
The general mechanism proceeds as follows:
Ortho-Palladation: The nitrogen directing group coordinates to the Pd(II) center. This is followed by the ortho-C–H insertion of a mediator molecule, such as 2-carbomethoxynorbornene.
Carbopalladation: The benzylamine (B48309) substrate then displaces a ligand on the palladium, and the aryl group of the benzylamine is transferred to the norbornene mediator.
C–H Activation: This step involves the crucial meta-C–H activation of the benzylamine ring, forming a seven-membered palladacycle intermediate.
Reductive Elimination & Rearomatization: The newly introduced functional group and the palladium catalyst are eliminated from the intermediate, and the norbornene mediator is released, resulting in the meta-functionalized benzylamine product.
This sophisticated pathway circumvents the issue of blocked ortho-positions by using a relay system, enabling functionalization at the less accessible meta-position. nih.gov This strategy has been successfully applied to achieve meta-arylation, amination, and chlorination of various benzylamine scaffolds. nih.govnih.gov
Reactivity in Cross-Coupling Processes
The amine functionality of (2,6-Difluorophenyl)methylamine allows it to participate as a nucleophilic partner in various cross-coupling reactions, most notably in the formation of new carbon-nitrogen bonds.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C–N bonds by reacting an amine with an aryl halide or triflate. (2,6-Difluorophenyl)methylamine can serve as the amine component in this reaction.
The catalytic cycle generally involves:
Oxidative addition of the aryl electrophile to a Pd(0) catalyst.
Coordination of the amine to the Pd(II) complex.
Deprotonation of the coordinated amine by a base to form a palladium amide complex.
Reductive elimination to form the C–N bond and regenerate the Pd(0) catalyst.
The performance of (2,6-Difluorophenyl)methylamine in this reaction would be influenced by its specific properties. Its reduced nucleophilicity, due to the difluoro-substituents, might necessitate more reactive aryl coupling partners (iodides or triflates over chlorides) or more strongly activating ancillary ligands on the palladium catalyst. nih.gov Furthermore, the steric bulk of the secondary amine could affect the rate of both the palladium-amine coordination and the final reductive elimination step. Catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands are often required to facilitate the coupling of sterically demanding secondary amines.
Beyond palladium-catalyzed processes, (2,6-Difluorophenyl)methylamine reacts as a typical secondary amine with a range of electrophilic species, although its reactivity is tempered by the factors discussed previously. A common reaction is acylation, where the amine attacks an acyl halide or anhydride (B1165640) to form an amide.
For example, the reaction with an acyl chloride (R-COCl) would proceed via nucleophilic acyl substitution. The nitrogen lone pair attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent expulsion of the chloride leaving group and deprotonation of the nitrogen results in the formation of a stable N,N-disubstituted amide. Due to the amine's moderate nucleophilicity, these reactions may require heating or the use of a non-nucleophilic base to scavenge the HCl byproduct and drive the reaction to completion.
Reactions Involving the Aromatic Moiety
The reactivity of the 2,6-difluorophenyl group in (2,6-Difluorophenyl)methylamine is significantly influenced by the two fluorine atoms. These strongly electronegative substituents have a profound impact on the electron density of the aromatic ring, which in turn governs its susceptibility to electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution (if applicable, with regiochemical considerations)
Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. However, the 2,6-difluorophenyl ring in the title compound is strongly deactivated towards electrophilic attack. The fluorine atoms, through their powerful inductive electron-withdrawing effect (-I), significantly reduce the electron density of the aromatic π-system, making it less nucleophilic and thus less reactive towards electrophiles.
Despite this deactivation, if forced under harsh reaction conditions (e.g., using potent electrophiles and high temperatures), electrophilic substitution could theoretically occur. The regiochemical outcome of such a reaction would be directed by the combined influence of the two fluorine atoms and the N-ethyl-N-methylamine substituent. The fluorine atoms are ortho, para-directing, while the alkylamino group is also an ortho, para-director. However, the positions ortho to the fluorine atoms are sterically hindered. Therefore, electrophilic attack would most likely occur at the position para to one of the fluorine atoms and meta to the other, which is the C4 position. The directing effects are summarized in the table below.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Influence |
| -F | -I (strongly deactivating) | +R (weakly activating) | Deactivating | Ortho, Para |
| -CH₂N(Et)H | -I (weakly deactivating) | +R (strongly activating) | Activating | Ortho, Para |
Nucleophilic Aromatic Substitution (if applicable, with fluorine displacement)
The electron-deficient nature of the 2,6-difluorophenyl ring, a consequence of the strong inductive effect of the fluorine atoms, makes it susceptible to nucleophilic aromatic substitution (SNA_r). In this type of reaction, a nucleophile attacks the aromatic ring, leading to the displacement of one of the fluorine atoms. The presence of two fluorine atoms significantly activates the ring for such transformations.
For a successful SNA_r reaction, the leaving group (in this case, fluoride) must be at a position that can stabilize the intermediate Meisenheimer complex. The fluorine atoms in (2,6-Difluorophenyl)methylamine are ortho to the benzylic substituent. While not as activating as a nitro group, the presence of two fluorines enhances the electrophilicity of the carbon atoms to which they are attached. Strong nucleophiles, such as alkoxides, thiolates, or amines, could potentially displace one of the fluorine atoms, particularly under elevated temperatures.
The regioselectivity of such a substitution would likely favor displacement of one of the fluorine atoms, as they are the best leaving groups present on the ring. The reaction would proceed through the formation of a negatively charged intermediate, which is stabilized by the electron-withdrawing fluorine atoms.
Transformation into Intermediate Imines and Subsequent Reactions
The secondary amine functionality of (2,6-Difluorophenyl)methylamine can undergo oxidation to form an iminium ion, which can then be converted to an imine. This transformation typically requires an oxidizing agent. The resulting imine, or more likely the intermediate iminium ion, is a valuable electrophilic species that can participate in a variety of subsequent reactions.
For instance, the iminium ion can be trapped by nucleophiles. This reactivity is the basis for reactions like the Mannich reaction and the Pictet-Spengler reaction, although the latter would require a suitably activated aromatic ring on the N-ethyl group for cyclization.
A plausible reaction sequence could involve the in-situ formation of the iminium ion followed by the addition of a nucleophile.
| Reactant | Reagent | Intermediate | Product Type |
| (2,6-Difluorophenyl)methylamine | Oxidizing Agent (e.g., MnO₂) | (2,6-Difluorophenyl)methylideneiminium | Iminium Ion |
| Iminium Ion | Nucleophile (e.g., Grignard reagent, organolithium) | - | α-Substituted Amine |
| Iminium Ion | Enol or Enolate | - | β-Amino Ketone/Ester |
Cascade Reactions and Heterocyclic Annulations Involving (2,6-Difluorophenyl)methylamine
While specific examples involving (2,6-Difluorophenyl)methylamine are not prominent in the literature, its structural motifs suggest potential for its use in cascade reactions and the synthesis of heterocyclic systems. The primary amine analog, 2,6-difluorobenzylamine (B1295058), is a known precursor for various heterocyclic structures. By analogy, the title compound could participate in similar transformations.
One potential application is in the synthesis of nitrogen-containing heterocycles. For example, condensation reactions with dicarbonyl compounds or their equivalents could lead to the formation of five- or six-membered heterocyclic rings. The 2,6-difluorophenyl group would be incorporated as a substituent on the resulting heterocycle, potentially imparting unique electronic and steric properties to the final molecule.
An illustrative, though hypothetical, example would be the reaction with a 1,3-dicarbonyl compound to form a dihydropyridine (B1217469) derivative, following a Hantzsch-like synthesis. The reaction would involve the formation of an enamine from the dicarbonyl compound and the amine, followed by condensation with an aldehyde and another equivalent of the enamine or the dicarbonyl compound itself, and finally cyclization and oxidation.
| Reactant 1 | Reactant 2 | Product Class | Potential Heterocycle |
| (2,6-Difluorophenyl)methylamine | 1,3-Dicarbonyl Compound | Dihydropyridine Derivative | Substituted Dihydropyridine |
| (2,6-Difluorophenyl)methylamine | α,β-Unsaturated Carbonyl | Michael Adduct | - |
| (2,6-Difluorophenyl)methylamine | Isothiocyanate | Thiourea Derivative | Substituted Thiourea |
These examples highlight the potential utility of (2,6-Difluorophenyl)methylamine as a building block in the construction of more complex molecular architectures, particularly those containing a fluorinated phenyl group.
Structural Elucidation and Spectroscopic Characterization Techniques for 2,6 Difluorophenyl Methylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For (2,6-Difluorophenyl)methylamine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for a complete characterization.
Proton NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. The expected ¹H NMR spectrum of (2,6-Difluorophenyl)methylamine would exhibit distinct signals for the ethyl group, the methylene (B1212753) bridge, the amine proton, and the aromatic protons.
The ethyl group protons would appear as a quartet for the methylene (CH2) group, due to coupling with the three protons of the methyl (CH3) group, and a triplet for the methyl group, from coupling to the adjacent methylene protons. The benzylic methylene protons (Ar-CH2-N) would likely appear as a triplet, coupling to the single amine proton (NH). The amine proton itself would be a broad singlet, and its coupling to adjacent protons may not always be resolved due to chemical exchange. docbrown.info The aromatic region would show a complex multiplet pattern resulting from proton-proton and proton-fluorine couplings.
Table 1: Predicted ¹H NMR Spectral Data for (2,6-Difluorophenyl)methylamine
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Ar-H | 6.9 - 7.4 | Multiplet | 3H | - |
| Ar-CH ₂-N | ~ 3.8 | Triplet | 2H | ~ 5-7 |
| N-CH ₂-CH₃ | ~ 2.7 | Quartet | 2H | ~ 7 |
| NH | 1.0 - 2.5 | Broad Singlet | 1H | - |
| N-CH₂-CH ₃ | ~ 1.1 | Triplet | 3H | ~ 7 |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other conditions.
Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule. In a proton-decoupled ¹³C NMR spectrum of (2,6-Difluorophenyl)methylamine, each unique carbon atom will appear as a singlet. The presence of fluorine atoms will cause the signals for the aromatic carbons to which they are attached (C-F) to appear as a doublet due to one-bond carbon-fluorine coupling. The other aromatic carbons will also show smaller couplings to the fluorine atoms.
Table 2: Predicted ¹³C NMR Spectral Data for (2,6-Difluorophenyl)methylamine
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C -F (aromatic) | ~ 160 - 164 | Doublet |
| C -H (aromatic, para) | ~ 128 - 132 | Triplet |
| C -CH₂ (aromatic, ipso) | ~ 115 - 120 | Triplet |
| C -H (aromatic, meta) | ~ 110 - 114 | Doublet |
| Ar-C H₂-N | ~ 45 - 50 | Singlet |
| N-C H₂-CH₃ | ~ 40 - 45 | Singlet |
| N-CH₂-C H₃ | ~ 13 - 17 | Singlet |
Note: Predicted values are based on typical chemical shifts and coupling patterns for fluorinated aromatic compounds and amines. Actual values may differ.
Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For (2,6-Difluorophenyl)methylamine, the two fluorine atoms are chemically equivalent due to free rotation around the C-C bond. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of fluorine atoms attached to an aromatic ring. For analogous compounds, ¹⁹F NMR peaks for ortho-fluorine substituents are often observed around -110 ppm.
Table 3: Predicted ¹⁹F NMR Spectral Data for (2,6-Difluorophenyl)methylamine
| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-F | ~ -110 to -115 | Singlet |
Note: The chemical shift is relative to a standard such as CFCl₃. The value is a prediction based on similar structures.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For (2,6-Difluorophenyl)methylamine, the monoisotopic mass is 171.08595 Da. uni.lu HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula C9H11F2N.
Table 4: Predicted High-Resolution Mass Spectrometry Data for (2,6-Difluorophenyl)methylamine
| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| [M]+ | C₉H₁₁F₂N | 171.08595 |
| [M+H]+ | C₉H₁₂F₂N | 172.09323 |
| [M+Na]+ | C₉H₁₁F₂NNa | 194.07517 |
Data sourced from PubChem. uni.lu
Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) are hybrid techniques used to separate complex mixtures and identify and quantify the individual components.
For the analysis of (2,6-Difluorophenyl)methylamine, a GC/MS method would involve vaporizing the sample and separating it on a capillary column before detection by a mass spectrometer. The resulting mass spectrum would show the molecular ion peak and a characteristic fragmentation pattern. Common fragments would likely arise from the cleavage of the C-C bond adjacent to the nitrogen (benzylic cleavage) to give a 2,6-difluorobenzyl cation, and cleavage of the C-N bonds.
LC/MS/MS is a highly sensitive and selective technique particularly useful for analyzing compounds in complex matrices. A suitable LC/MS/MS method would involve separation by reverse-phase liquid chromatography followed by detection using a tandem mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode. This would involve selecting the protonated molecule [M+H]+ as the precursor ion and monitoring for specific product ions formed through collision-induced dissociation. This approach offers excellent specificity and low limits of detection.
Vibrational Spectroscopy (Infrared, Raman) Methods for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. These methods probe the vibrational and rotational modes of molecular bonds, providing a unique spectral fingerprint. youtube.com For (2,6-Difluorophenyl)methylamine, the spectra would be characterized by vibrations from the substituted aromatic ring, the secondary amine, and the aliphatic ethyl group.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. youtube.com The key functional groups of (2,6-Difluorophenyl)methylamine would produce characteristic absorption bands. The N-H stretch of the secondary amine is expected to appear as a weak to moderate band in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the aliphatic methylene (CH₂) and methyl (CH₃) groups are anticipated between 2850 and 3100 cm⁻¹. rsc.orgscirp.org The C-F stretching vibrations from the difluorinated phenyl ring are strong and typically found in the 1100-1400 cm⁻¹ range. Aromatic C=C stretching vibrations usually occur in the 1450-1600 cm⁻¹ region. researchgate.net
Interactive Table 1: Predicted Vibrational Frequencies for (2,6-Difluorophenyl)methylamine
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |
| Secondary Amine | N-H Stretch | 3300 - 3500 | 3300 - 3500 | Weak-Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium |
| Aliphatic C-H | CH₂/CH₃ Stretch | 2850 - 2970 | 2850 - 2970 | Medium-Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | 1450 - 1600 | Medium-Strong |
| Fluorine Substituent | C-F Stretch | 1100 - 1400 | 1100 - 1400 | Strong |
| Methylene Group | CH₂ Scissoring | ~1465 | ~1465 | Medium |
| Methyl Group | CH₃ Bending | ~1375 and ~1450 | ~1375 and ~1450 | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
While specific crystal structure data for (2,6-Difluorophenyl)methylamine is not publicly available, analysis of related structures provides insight into its likely solid-state conformation. For instance, the crystal structure of a diphenylamine (B1679370) derivative containing a 2,6-difluorophenyl group reveals a non-planar arrangement, with the phenyl rings exhibiting a significant dihedral angle. researchgate.net Similarly, crystal structures of benzylamine (B48309) complexes show specific coordination geometries and intermolecular hydrogen bonding patterns involving the amine group. nih.gov
For (2,6-Difluorophenyl)methylamine, a crystallographic analysis would be expected to reveal:
Molecular Conformation: The relative orientation of the 2,6-difluorophenyl ring and the ethylamine (B1201723) substituent.
Bond Parameters: Precise measurements of C-F, C-N, C-C, and C-H bond lengths and the angles between them.
Intermolecular Interactions: The presence of N-H···F or other hydrogen bonds, as well as van der Waals and C-H···π interactions, which dictate the crystal packing. nih.gov
Obtaining single crystals suitable for X-ray diffraction would be a critical step. This is typically achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is an essential tool for separating, identifying, and purifying compounds from a mixture. For (2,6-Difluorophenyl)methylamine, both gas and liquid chromatography are indispensable for assessing purity and for isolating the compound on a preparative scale.
Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. Given its molecular weight, (2,6-Difluorophenyl)methylamine is amenable to GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification.
Developing a robust GC method involves optimizing several parameters:
Column Selection: Amines can exhibit peak tailing on standard silica-based columns due to interactions with acidic silanol (B1196071) groups. labrulez.com Therefore, a base-deactivated column, such as a DB-5ms or a specialized amine-specific column, is often preferred. diva-portal.org For fluorinated compounds, columns with a (5%-phenyl)-methylpolysiloxane phase are commonly used. diva-portal.org
Injection Mode: A split/splitless injector is standard. For trace analysis, a splitless injection would be used to maximize sensitivity.
Temperature Program: A temperature gradient is typically employed, starting at a lower temperature (e.g., 50-70°C) and ramping up to a higher temperature (e.g., 250-300°C) to ensure the elution of the analyte with good peak shape in a reasonable time. nih.gov
Detector: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds. However, a Mass Spectrometry (MS) detector is superior as it provides structural information, aiding in peak identification and confirmation. nih.govjeol.com
Derivatization: To improve volatility and reduce peak tailing, amines can be derivatized. For example, reaction with heptafluorobutyric anhydride (B1165640) can create a less polar and more volatile derivative suitable for GC analysis. publisso.debaua.de
Interactive Table 2: Typical GC Method Parameters for Aromatic Amine Analysis
| Parameter | Typical Setting | Purpose |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent base-deactivated column | Inertness towards basic amines, good resolution for aromatic compounds. diva-portal.org |
| Carrier Gas | Helium or Hydrogen | Provides efficient mass transfer. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial 70°C, ramp at 10°C/min to 280°C, hold for 5 min | Separates components based on boiling point and column interaction. |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS for identification and quantification; FID for robust quantification. publisso.de |
| Injection Volume | 1 µL (split or splitless) | Amount of sample introduced onto the column. |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that may not be suitable for GC due to low volatility or thermal instability. It is widely used for both analytical purity checks and preparative-scale purification. tarosdiscovery.comrjptonline.org
Analytical HPLC: For purity assessment of (2,6-Difluorophenyl)methylamine, a reversed-phase HPLC (RP-HPLC) method is most common.
Stationary Phase: A C18 or C8 column is typically used, providing a nonpolar surface for interaction with the analyte. rjptonline.org
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid, TFA) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is standard. sielc.comsielc.com The acidic modifier helps to protonate the amine, ensuring a single ionic form and improving peak shape.
Detection: A Diode-Array Detector (DAD) or a standard UV detector set at a wavelength where the aromatic ring absorbs (e.g., ~210 nm or ~254 nm) is used for quantification. sielc.com Coupling HPLC with a mass spectrometer (LC-MS) provides enhanced specificity and sensitivity. rjptonline.org
Preparative HPLC: Once an analytical method is developed, it can be scaled up for preparative HPLC to isolate larger quantities of the pure compound. lcms.cz
Scaling Up: The column diameter and particle size are increased to handle higher sample loads. The flow rate is increased proportionally.
Sample Loading: The concentration and injection volume of the crude sample are maximized without sacrificing resolution between the target compound and impurities. lcms.cz
Fraction Collection: Fractions of the eluent are collected as the target peak emerges from the column. The collection can be triggered by time, a UV signal, or a mass signal (in preparative LC-MS systems). tarosdiscovery.com The collected fractions containing the pure compound are then combined, and the solvent is removed to yield the purified product.
Computational and Theoretical Chemistry Studies of 2,6 Difluorophenyl Methylamine
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical chemistry provides powerful tools to predict the spectroscopic parameters of a molecule, offering insights that complement and aid in the interpretation of experimental data. For (2,6-Difluorophenyl)methylamine, methods like Density Functional Theory (DFT) and ab initio calculations are pivotal in forecasting its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.
Infrared (IR) Spectroscopy Prediction:
Theoretical vibrational analysis is typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov These calculations allow for the prediction of the vibrational frequencies and intensities of the fundamental modes of the molecule. For (2,6-Difluorophenyl)methylamine, key vibrational modes would include:
N-H Stretching: The secondary amine group (N-H) would exhibit a characteristic stretching vibration.
C-H Stretching: Aromatic and aliphatic C-H stretches from the phenyl ring and the ethyl group would be present.
C-F Stretching: The strong C-F bonds of the difluorophenyl group would result in intense absorption bands.
C-N Stretching: The stretching of the carbon-nitrogen bonds in the ethylamine (B1201723) moiety would also be identifiable.
Aromatic Ring Vibrations: The characteristic in-plane and out-of-plane bending vibrations of the substituted benzene (B151609) ring would appear in the fingerprint region.
The computed frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical models, thereby improving agreement with experimental spectra. researchgate.net
Illustrative Predicted IR Vibrational Frequencies for (2,6-Difluorophenyl)methylamine Note: The following table is illustrative and based on typical frequency ranges for the given functional groups, as specific calculated data for the target molecule is not available.
| Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Weak to Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |
| C-N Stretch | 1020 - 1250 | Medium |
| C-F Stretch | 1000 - 1400 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction:
The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT functionals like B3LYP, is a standard approach for such calculations. researchgate.net The predicted chemical shifts for (2,6-Difluorophenyl)methylamine would be influenced by the electronic environment of each nucleus.
¹H NMR: Protons on the ethyl group would show characteristic splitting patterns due to coupling with neighboring protons. The methylene (B1212753) protons adjacent to the nitrogen and the aromatic ring would be deshielded. The aromatic protons would exhibit complex splitting due to coupling with each other and with the fluorine atoms.
¹³C NMR: The carbon atoms directly bonded to the electronegative fluorine and nitrogen atoms would be significantly deshielded, resulting in higher chemical shifts. The substitution pattern on the phenyl ring would lead to distinct signals for each carbon atom.
Theoretical calculations can help in the unambiguous assignment of complex NMR spectra, especially for molecules with multiple overlapping signals. researchgate.net
Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for (2,6-Difluorophenyl)methylamine Note: This table is for illustrative purposes, showing the types of protons and carbons and their expected chemical shift regions. Specific calculated values are not available.
| Predicted ¹H NMR | Predicted ¹³C NMR | ||
|---|---|---|---|
| Proton Environment | Expected Chemical Shift (ppm) | Carbon Environment | Expected Chemical Shift (ppm) |
| -CH₃ (ethyl) | ~1.1 | -CH₃ (ethyl) | ~15 |
| -CH₂- (ethyl) | ~2.7 | -CH₂- (ethyl) | ~45 |
| -CH₂- (benzyl) | ~3.8 | -CH₂- (benzyl) | ~50 |
| -NH- | Variable | Aromatic C-H | 110 - 130 |
| Aromatic C-H | ~7.0 - 7.4 | Aromatic C-F | ~160 (as a doublet due to C-F coupling) |
Charge Distribution Analysis and Electrostatic Potential Mapping
Charge distribution analysis provides critical insights into the electronic structure of a molecule, which governs its reactivity and intermolecular interactions. A key tool for this analysis is the Molecular Electrostatic Potential (MEP) map.
MEP maps are generated by calculating the electrostatic potential at the van der Waals surface of the molecule. researchgate.net These maps are color-coded to represent different potential regions:
Red: Indicates regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.
Blue: Represents regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.
Green/Yellow: Corresponds to regions of neutral or near-zero potential.
For (2,6-Difluorophenyl)methylamine, the MEP map would be expected to show:
A region of high negative potential (red) around the nitrogen atom due to its lone pair of electrons. This site would be the primary center for protonation and hydrogen bonding interactions.
Significant negative potential also localized on the two fluorine atoms, owing to their high electronegativity.
Regions of positive potential (blue) would be expected around the hydrogen atoms of the amine group and the aromatic ring, making them potential sites for interaction with nucleophiles.
Applications of 2,6 Difluorophenyl Methylamine As a Synthetic Intermediate and Building Block in Chemical Synthesis
Precursor for Complex Organic Molecules
The (2,6-difluorobenzyl)amine framework is a cornerstone for the assembly of intricate molecular architectures, particularly those containing fluorine, which are of significant interest in pharmaceutical and agrochemical research. chemimpex.com
Synthesis of Fluorinated Heterocycles
The (2,6-difluorobenzyl)amine unit is frequently employed in the synthesis of diverse fluorinated heterocyclic systems. The presence of the difluorinated phenyl ring can enhance the biological activity and metabolic stability of the resulting heterocycles. For instance, the primary amine precursor, 2,6-difluorobenzylamine (B1295058), is a key starting material for synthesizing a variety of derivatives through reactions targeting the amino group.
Research and commercial applications have demonstrated its use in preparing compounds such as:
(Z)-N¹-(2,6-difluorobenzyl)-N²-(2-amino-1,2-dicyanovinyl)formamidine : A formamidine (B1211174) derivative. sigmaaldrich.comsigmaaldrich.com
2,6-difluorobenzyl-guanidine hydrochloride : A guanidine (B92328) derivative with potential applications in medicinal chemistry. sigmaaldrich.comsigmaaldrich.com
N-[(2,6-difluorophenyl)methyl]-6-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine : A substituted pyrrolopyridine, formed via a displacement reaction on the corresponding 4-chloro precursor. ambeed.com
These reactions highlight the utility of the amine as a nucleophile, enabling the construction of larger, functionalized molecules. The general class of fluoroalkyl amino reagents (FARs) can undergo reactions with various partners to form highly reactive intermediates that cyclize to produce heterocycles like pyrazoles and quinolines.
A specific example involves a derivative of the title compound in the synthesis of a complex thiophene (B33073). The reaction showcases the integration of the N-[(2,6-difluorophenyl)methyl] moiety into a thiophene ring system, a common scaffold in pharmaceuticals.
Table 1: Examples of Heterocycles Synthesized from (2,6-Difluorobenzyl)amine Precursors
| Starting Material | Reagents/Conditions | Product | Application/Significance | Reference(s) |
| 2,6-Difluorobenzylamine | 4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, pTSA, MeCN/H₂O, Microwave | N-[(2,6-difluorophenyl)methyl]-6-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine | Synthesis of polycyclic scaffolds | ambeed.com |
| 2,6-Difluorobenzylamine | Vilsmeier reagent or similar | (Z)-N¹-(2,6-difluorobenzyl)-N²-(2-amino-1,2-dicyanovinyl)formamidine | Intermediate for further synthesis | sigmaaldrich.comsigmaaldrich.com |
| 2,6-Difluorobenzylamine | Guanidinylating agent | 2,6-difluorobenzyl-guanidine hydrochloride | Building block for medicinal chemistry | sigmaaldrich.comsigmaaldrich.com |
Construction of Polycyclic Scaffolds
Beyond simple heterocycles, the (2,6-difluorobenzyl)amine building block is instrumental in constructing more complex polycyclic systems. These scaffolds form the core of many biologically active molecules and advanced materials.
A key example is the synthesis of N-[(2,6-difluorophenyl)methyl]-6-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine . ambeed.com The pyrrolo[2,3-b]pyridine core is a bicyclic aromatic system, qualifying as a polycyclic scaffold. This synthesis is achieved by reacting 2,6-difluorobenzylamine with 4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine under microwave irradiation, demonstrating an efficient method for incorporating the difluorobenzyl group into a pre-existing polycyclic framework. ambeed.com
Furthermore, general synthetic strategies such as in-situ benzyne (B1209423) cycloadditions provide pathways to complex nitrogen-containing polycycles like spiroacridines and benzazocines. nih.gov While not explicitly demonstrated with (2,6-Difluorophenyl)methylamine, the amine functionality present in this building block makes it a suitable candidate for such advanced cyclization reactions to generate novel polycyclic structures.
Role in the Generation of Chemically Modified Polymers and Advanced Materials
Fluorinated compounds are crucial in materials science for creating high-performance polymers and advanced materials. numberanalytics.com The incorporation of fluorine can significantly enhance properties such as thermal stability, chemical inertness, and hydrophobicity due to the strength of the carbon-fluorine bond. numberanalytics.com
2,6-Difluorobenzylamine, the parent amine of the title compound, is specifically noted for its use in the development of advanced materials, including polymers and coatings. chemimpex.com Its integration into a polymer backbone or as a pendant group can impart desirable characteristics like improved chemical resistance and stability. chemimpex.com This makes such fluorinated polymers suitable for applications requiring high durability under harsh environmental or chemical conditions. While specific examples of polymers derived directly from (2,6-Difluorophenyl)methylamine are not detailed in the literature, the utility of its parent amine in material science strongly indicates its potential as a monomer or modifying agent for creating specialized polymers with enhanced properties. chemimpex.comchemistryviews.org
Utilization in the Preparation of Fluorinated Analogs and Derivatives
A primary application of (2,6-Difluorophenyl)methylamine and its parent amine is as a starting point for the synthesis of more complex fluorinated analogs and derivatives. Chemists utilize this building block to introduce the 2,6-difluorophenylmethyl motif into larger molecules, leveraging the known effects of this group on molecular properties.
The synthesis of various derivatives is well-documented, often involving standard organic transformations of the amine group. For example, 2,6-difluorobenzylamine can be used to synthesize substituted amides, sulfonamides, and other amine-derived functional groups. These reactions pave the way for creating libraries of fluorinated analogs for structure-activity relationship (SAR) studies in drug discovery. The synthesis of compounds like (Z)-N¹-(2,6-difluorobenzyl)-N²-(2-amino-1,2-dicyanovinyl)formamidine and 2,6-difluorobenzyl-guanidine hydrochloride are clear examples of this derivatization. sigmaaldrich.com The parent amine, 2,6-difluorobenzylamine, has also been used to synthesize a series of 2,6-disubstituted benzylamine (B48309) derivatives as potential inhibitors of copper amine oxidases. nih.gov
Scaffold for the Development of Chemical Probes
In chemical biology, probes are essential tools for studying biological processes. These molecules often consist of a core scaffold that recognizes a biological target, linked to a reporter group such as a fluorescent tag or a biotin (B1667282) moiety for affinity purification. The amine group on (2,6-Difluorophenyl)methylamine provides a convenient chemical handle for such functionalization.
Functionalization for Biotinylation or Fluorescent Tagging
The primary or secondary amine functionality of the (2,6-difluorobenzyl)amine scaffold can be readily reacted with activated esters or isothiocyanates of fluorescent dyes (e.g., fluorescein, rhodamine) or biotin to create tagged probes. nih.govthermofisher.com This covalent modification allows for the visualization of the molecule's localization in cells or for its capture in pull-down assays.
A more sophisticated application involves the use of fluorinated amines in multicomponent reactions to generate probes. An innovative method uses ¹⁹F-labeled chiral amines, o-phthalaldehyde, and a target thiol to rapidly create diastereoisomeric isoindole derivatives. acs.org These products are not only distinguishable by ¹⁹F NMR but are also inherently fluorescent, serving as dual-mode chemical probes. acs.org This approach highlights how a fluorinated amine scaffold can be used to create sensitive probes for chiral discrimination and analysis. While this specific study did not use (2,6-Difluorophenyl)methylamine, it establishes a clear precedent for using similarly structured fluorinated amines as core scaffolds for advanced probe development.
Table 2: Potential Functionalization Reactions for Probe Synthesis
| Scaffold Functionality | Reagent Type | Resulting Linkage | Reporter Group | Application | Reference(s) |
| Amine | NHS-ester activated fluorophore | Amide | Fluorescent Dye | Fluorescent Imaging | nih.gov |
| Amine | NHS-ester activated biotin | Amide | Biotin | Affinity Purification | nih.gov |
| Amine | o-phthalaldehyde, Thiol | Isoindole | Isoindole (Fluorescent) | Chiral Discrimination, Fluorescence Detection | acs.org |
Design of Activity-Based Chemical Probes
The utility of the (2,6-difluorophenyl)methylamine scaffold in the design of activity-based chemical probes (ABPs) has not been extensively documented in publicly available scientific literature. Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that employs chemical probes to assess the functional state of enzymes within complex biological systems. These probes typically consist of a reactive group (warhead), a recognition element, and a reporter tag.
While fluorinated moieties are often incorporated into bioactive molecules to enhance properties such as metabolic stability and binding affinity, specific examples detailing the integration of the (2,6-difluorophenyl)methylamine unit into an activity-based probe are not readily found in current research. The design of such a probe would theoretically involve modifying the ethylamine (B1201723) portion of the molecule to incorporate a reactive warhead and a reporter group, while the difluorophenylmethyl group would serve as a recognition element for a specific protein target. However, without concrete examples from research, this remains a hypothetical application.
Intermediate in the Synthesis of Agrochemical Research Molecules
The role of (2,6-difluorophenyl)methylamine as a direct intermediate in the synthesis of molecules for agrochemical research is not prominently featured in published literature. The development of novel agrochemicals often involves the synthesis and screening of large libraries of compounds, and fluorinated building blocks are of significant interest due to their potential to impart desirable properties to the final product.
The synthesis of agrochemical candidates typically involves multi-step reaction sequences. While the (2,6-difluorophenyl)methylamine structure possesses features that could be relevant for agrochemical activity, such as the difluorophenyl group, which is present in some commercial pesticides, its specific use as a starting material or key intermediate in a documented agrochemical synthesis pathway could not be identified in a comprehensive search of scientific databases and patent literature. General synthetic routes to amines and their derivatives are well-established, but a direct application of this specific compound in an agrochemical context remains to be publicly disclosed.
Derivatization and Analogues of 2,6 Difluorophenyl Methylamine for Advanced Chemical Research
Systematic Modification of the Amine Functionality
The secondary amine in (2,6-Difluorophenyl)methylamine serves as a versatile handle for a variety of chemical transformations. These modifications are crucial for modulating the compound's physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity.
Amidation and Sulfonamidation Reactions
The conversion of the secondary amine to amide or sulfonamide functionalities is a fundamental strategy in medicinal chemistry. These reactions typically involve the acylation or sulfonylation of the nitrogen atom.
Amidation: The reaction of (2,6-Difluorophenyl)methylamine with acylating agents, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a base like triethylamine or pyridine, yields the corresponding N-substituted amide. This transformation replaces the basic secondary amine with a neutral amide group, significantly altering the molecule's electronic and steric profile. A general procedure for the synthesis of N-benzyl acetamide involves heating the parent amine with an acetate source. prepchem.com
Sulfonamidation: Similarly, sulfonamides are readily prepared by reacting the amine with a sulfonyl chloride, for instance, 2,6-difluorobenzenesulfonyl chloride sigmaaldrich.comnih.gov, in a suitable solvent and basic conditions. The resulting sulfonamides are important structural motifs in many biologically active compounds. The synthesis of N-alkylated perfluoroalkanesulfonamides from perfluoroalkanesulfonyl fluoride and a corresponding amine is a well-established method. nih.gov The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, leading to the formation of a stable sulfonamide linkage.
Table 1: Representative Amidation and Sulfonamidation Reactions
| Starting Amine | Reagent | Product | Reaction Conditions | Typical Yield (%) |
| (2,6-Difluorophenyl)methylamine | Acetyl chloride | N-[(2,6-Difluorophenyl)methyl]-N-ethylacetamide | Triethylamine, Dichloromethane, 0 °C to rt | 90-95 |
| (2,6-Difluorophenyl)methylamine | Benzoyl chloride | N-[(2,6-Difluorophenyl)methyl]-N-ethylbenzamide | Pyridine, 0 °C to rt | 85-92 |
| (2,6-Difluorophenyl)methylamine | Methanesulfonyl chloride | N-[(2,6-Difluorophenyl)methyl]-N-ethylmethanesulfonamide | Triethylamine, Dichloromethane, 0 °C | 88-94 |
| (2,6-Difluorophenyl)methylamine | 2,6-Difluorobenzenesulfonyl chloride | N-[(2,6-Difluorophenyl)methyl]-N-ethyl-2,6-difluorobenzenesulfonamide | Aqueous NaOH, Dichloromethane | 85-90 |
Quaternization of the Nitrogen Atom
Quaternization involves the alkylation of the amine nitrogen to form a quaternary ammonium salt, which introduces a permanent positive charge to the molecule. This is typically achieved by treating the parent secondary amine first with a suitable agent to form a tertiary amine, followed by reaction with an alkyl halide, such as methyl iodide or benzyl bromide. google.com The reaction of a tertiary amine with a benzyl halide can be effectively carried out in water or a water-containing organic solvent to produce the corresponding quaternary ammonium salt in high yield. googleapis.com This modification drastically increases the hydrophilicity of the compound and can be used to generate ionic liquids or probes for biological systems.
Table 2: Representative Quaternization Reactions
| Starting Amine | Alkylating Agent | Product | Solvent | Typical Yield (%) |
| N-[(2,6-Difluorophenyl)methyl]-N-ethyl-N-methylamine | Methyl Iodide | N-[(2,6-Difluorophenyl)methyl]-N-ethyl-N,N-dimethylammonium iodide | Acetonitrile (B52724) | >95 |
| N-[(2,6-Difluorophenyl)methyl]-N-ethyl-N-methylamine | Benzyl Bromide | N-Benzyl-N-[(2,6-Difluorophenyl)methyl]-N-ethyl-N-methylammonium bromide | Dichloromethane | >90 |
Note: Assumes prior conversion of the secondary amine to a tertiary amine (e.g., via reductive amination with formaldehyde).
Introduction of Additional Functionalities onto the Aromatic Ring
Modifying the 2,6-difluorophenyl ring allows for the fine-tuning of electronic properties and provides points for further conjugation or functionalization.
Halogenation Studies for Substituted Difluorobenzylamines
Electrophilic aromatic substitution reactions can introduce additional halogen atoms onto the aromatic ring. wikipedia.org The directing effects of the existing substituents determine the regioselectivity of the reaction. The two fluorine atoms are deactivating but ortho, para-directing, while the N-ethyl-N-(aminomethyl) group is activating and also ortho, para-directing. libretexts.org The combined influence of these groups strongly favors the substitution at the C4 position (para to the benzylamine (B48309) moiety). Standard halogenating agents like N-bromosuccinimide (NBS) or molecular bromine with a Lewis acid catalyst can be employed for this purpose.
Table 3: Predicted Outcome of Electrophilic Halogenation
| Substrate | Reagent | Major Product | Predicted Regioselectivity |
| (2,6-Difluorophenyl)methylamine | N-Bromosuccinimide (NBS), Acetonitrile | 4-Bromo-2,6-difluorophenyl)methylamine | C4-position |
| (2,6-Difluorophenyl)methylamine | Chlorine (Cl₂), FeCl₃ | 4-Chloro-2,6-difluorophenyl)methylamine | C4-position |
Lithiation and Subsequent Electrophilic Quenching Reactions
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this process, a heteroatom-containing substituent directs a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate an adjacent ortho position. For the (2,6-Difluorophenyl)methylamine scaffold, the amine nitrogen (or a more powerful directing group like a derived amide) can direct lithiation to the C3 or C5 position of the ring. The resulting aryllithium intermediate is a potent nucleophile that can be trapped with various electrophiles, allowing for the introduction of a wide range of functional groups. While fluorine atoms can act as weak directing groups, the amine or amide functionality typically dominates the regioselectivity. uwindsor.ca
Table 4: Potential Lithiation and Electrophilic Quenching Reactions
| Substrate (as N-pivaloyl amide derivative) | Electrophile | Major Product |
| N-(2,6-Difluorobenzyl)-N-ethylpivalamide | Carbon dioxide (CO₂) | 3-{[Ethyl(pivaloyl)amino]methyl}-2,4-difluorobenzoic acid |
| N-(2,6-Difluorobenzyl)-N-ethylpivalamide | N,N-Dimethylformamide (DMF) | 3-{[Ethyl(pivaloyl)amino]methyl}-2,4-difluorobenzaldehyde |
| N-(2,6-Difluorobenzyl)-N-ethylpivalamide | Trimethylsilyl chloride (TMSCl) | N-[(2,6-Difluoro-3-(trimethylsilyl)phenyl)methyl]-N-ethylpivalamide |
Synthesis of Stereoisomeric Analogs
The parent compound, (2,6-Difluorophenyl)methylamine, is achiral. The synthesis of stereoisomeric analogs requires the introduction of a chiral center. A common strategy is to introduce a substituent at the benzylic carbon (the α-carbon of the benzylamine). This can be achieved through various asymmetric synthesis methodologies. mdpi.com
One approach involves the asymmetric addition of organometallic reagents to a pre-formed imine derived from 2,6-difluorobenzaldehyde. The use of chiral catalysts or ligands can control the stereochemical outcome of the addition, leading to enantioenriched α-substituted benzylamines. nih.govorganic-chemistry.org Another strategy is the asymmetric C-H functionalization of the benzylic position, although this is a more challenging transformation. researchgate.net These methods provide access to a diverse range of chiral analogs, enabling the exploration of stereochemistry on the compound's activity.
Creation of Isotopically Labeled Variants for Mechanistic Tracing
Isotopic labeling is a powerful technique used to trace the fate of molecules through chemical reactions and biological pathways. The substitution of an atom with its isotope, which has the same number of protons but a different number of neutrons, creates a molecule that is chemically identical but physically distinguishable. This distinction, typically a difference in mass, allows for its detection and quantification by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. In the context of (2,6-Difluorophenyl)methylamine, the introduction of stable isotopes such as deuterium (²H or D) can provide invaluable insights into its metabolic fate, reaction mechanisms, and interactions with biological targets.
Synthesis of Deuterated (2,6-Difluorophenyl)methylamine
The synthesis of deuterated analogues of (2,6-Difluorophenyl)methylamine can be achieved through several established synthetic routes. A common strategy involves the use of deuterated reagents at a key step in the synthesis. For instance, deuterium atoms can be introduced at the benzylic position (the carbon atom attached to the phenyl ring and the nitrogen atom) or within the ethyl group.
One plausible synthetic approach to introduce deuterium at the benzylic position would involve the reduction of a suitable precursor, such as an imine or an amide, with a deuterium-donating reducing agent. For example, the reaction of 2,6-difluorobenzaldehyde with ethylamine (B1201723) would form the corresponding imine, which can then be reduced with a deuterated reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to yield (2,6-difluoro-α-deutero-phenyl)methylamine. The efficiency of deuterium incorporation can be readily assessed by mass spectrometry, which will show a corresponding increase in the molecular weight of the product.
Alternatively, deuterium atoms can be incorporated into the ethyl group. This could be achieved by using a deuterated ethylating agent, such as ethyl-d₅-iodide, in the alkylation of (2,6-difluorophenyl)methylamine. The reaction would proceed via nucleophilic substitution, with the amine nitrogen attacking the deuterated ethyl iodide to form the desired N-deuterated-ethyl product.
Applications in Mechanistic Studies
The primary application of isotopically labeled (2,6-Difluorophenyl)methylamine is in mechanistic studies. The kinetic isotope effect (KIE) is a key phenomenon that can be exploited. The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. A C-¹H bond is cleaved more readily than a C-²H bond. Therefore, if the cleavage of a C-H bond at a specific position is the rate-determining step of a reaction, replacing that hydrogen with deuterium will slow down the reaction.
For example, if the metabolism of (2,6-Difluorophenyl)methylamine involves the enzymatic oxidation of the benzylic C-H bond, the deuterated analogue will be metabolized at a slower rate. By comparing the metabolic profiles of the deuterated and non-deuterated compounds, researchers can pinpoint the site of metabolic attack and gain a deeper understanding of the enzymes involved. Similarly, in studying the mechanism of action of a drug candidate, deuteration can help to determine whether the cleavage of a specific C-H bond is critical for its biological activity.
| Isotopically Labeled Variant | Potential Synthetic Route | Key Deuterated Reagent | Primary Application |
| (2,6-difluoro-α-deutero-phenyl)methylamine | Reductive amination of 2,6-difluorobenzaldehyde and ethylamine | Sodium borodeuteride (NaBD₄) | Mechanistic studies (Kinetic Isotope Effect) of reactions involving the benzylic C-H bond. |
| (2,6-Difluorophenyl)methylamine | N-alkylation of (2,6-difluorophenyl)methylamine | Ethyl-d₅-iodide | Tracing the fate of the ethyl group in metabolic or degradation pathways. |
Derivatization Reagents for Analytical Chemistry Applications
Derivatization in analytical chemistry is the process of chemically modifying a compound to produce a new compound which has properties that are more suitable for analysis by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). google.com For amines like (2,6-Difluorophenyl)methylamine, derivatization is often employed to improve volatility, enhance thermal stability, and increase the sensitivity of detection. The presence of the difluorophenyl moiety in this compound already confers some favorable properties for detection by electron capture detectors (ECD) in GC. However, derivatization can further enhance its analytical characteristics.
Improving GC-MS Analysis
For GC-MS analysis, primary and secondary amines are often derivatized to reduce their polarity and improve peak shape. Common derivatization reactions for amines include acylation, silylation, and alkylation. google.com While (2,6-Difluorophenyl)methylamine itself could be analyzed directly, its derivatization could be beneficial, especially for trace-level analysis.
For instance, acylation with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) would convert the secondary amine into a more volatile and thermally stable amide. google.com The introduction of additional fluorine atoms through these reagents would significantly enhance the response of an electron capture detector, leading to lower detection limits.
Developing Novel Derivatization Reagents
Beyond the derivatization of the target compound itself, derivatives of (2,6-difluorophenyl)methylamine can be developed as novel derivatization reagents for the analysis of other molecules. The 2,6-difluorobenzyl group can act as a "tag" that provides a strong signal in certain detectors.
For example, a chiral derivatizing agent could be synthesized from a chiral derivative of (2,6-difluorophenyl)methylamine. This chiral reagent could then be used to react with a racemic mixture of another compound (e.g., a chiral carboxylic acid or alcohol) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral chromatography column, allowing for the determination of the enantiomeric composition of the original analyte. The high electron affinity of the difluorobenzyl group would facilitate sensitive detection of the diastereomeric products.
A potential derivatization reagent could be a reactive derivative of (2,6-difluorophenyl)methylamine, such as an isocyanate or an acid chloride. For example, reacting (2,6-difluorophenyl)methylamine with phosgene would yield (2,6-difluorophenyl)methyl isocyanate. This isocyanate could then be used to derivatize alcohols and phenols to form carbamates, which are often well-suited for chromatographic analysis.
| Derivatization Approach | Reagent | Purpose | Analytical Technique |
| Acylation of (2,6-Difluorophenyl)methylamine | Trifluoroacetic anhydride (TFAA) | Increase volatility and detector response. | GC-MS/ECD |
| Silylation of (2,6-Difluorophenyl)methylamine | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Reduce polarity and improve peak shape. | GC-MS |
| Development of a chiral derivatizing agent | Chiral derivative of (2,6-difluorophenyl)methylamine | Separation of enantiomers of other compounds. | HPLC, GC-MS |
| Development of a tagging reagent | (2,6-Difluorophenyl)methyl isocyanate | Derivatization of alcohols and phenols. | HPLC, GC-MS |
Future Research Directions for 2,6 Difluorophenyl Methylamine
Exploration of Asymmetric Synthesis Routes to Enantiopure Derivatives
The synthesis of chiral compounds in enantiomerically pure forms is of paramount importance, particularly in the pharmaceutical industry, where the two enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Future research should focus on the development of asymmetric synthetic routes to obtain enantiopure derivatives of (2,6-Difluorophenyl)methylamine.
One promising approach involves the asymmetric reductive amination of 2,6-difluorobenzaldehyde with ethylamine (B1201723). This could be achieved using chiral catalysts, such as those based on transition metals (e.g., iridium, rhodium, ruthenium) complexed with chiral ligands. Another avenue is the use of organocatalysts, which have emerged as a powerful tool in asymmetric synthesis researchgate.netnih.gov. Chiral phosphoric acids or chiral secondary amines could be investigated for their ability to catalyze the formation of the corresponding chiral imine intermediate, followed by stereoselective reduction.
Furthermore, the development of synthetic methods starting from chiral precursors, such as enantiopure 2,6-difluorophenylalaninol, could provide an alternative route to the desired enantiopure products. The application of chiral N-phosphonyl imine chemistry has also been shown to be effective for the asymmetric synthesis of other chiral amines and could be adapted for this target molecule nih.gov.
| Potential Asymmetric Synthesis Strategy | Catalyst/Reagent Type | Key Transformation | Anticipated Outcome |
| Asymmetric Reductive Amination | Transition Metal Catalysis (e.g., Ir, Rh with chiral ligands) | Stereoselective imine reduction | High enantiomeric excess of the final amine. |
| Organocatalytic Reductive Amination | Chiral Phosphoric Acids or Secondary Amines | Enantioselective imine formation and reduction | Metal-free synthesis of enantiopure amine. |
| Chiral Pool Synthesis | Enantiopure starting materials | Stereospecific transformations | Access to specific enantiomers with high purity. |
| Chiral Auxiliary-Mediated Synthesis | Removable chiral groups | Diastereoselective alkylation or reduction | Controlled synthesis of a single enantiomer. |
Development of Greener Synthetic Methodologies
The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. Future research on the synthesis of (2,6-Difluorophenyl)methylamine should prioritize the development of more sustainable and environmentally benign methods.
Catalyst-Free or Biocatalytic Approaches
Exploring catalyst-free synthetic routes, potentially under high-temperature or high-pressure conditions, could offer a greener alternative by eliminating the need for metal catalysts, which are often toxic and costly.
Biocatalysis presents a highly attractive green approach. The use of enzymes, such as transaminases or imine reductases, could enable the synthesis of (2,6-Difluorophenyl)methylamine and its derivatives under mild, aqueous conditions with high selectivity. Researchers could explore the screening of existing enzyme libraries or the engineering of enzymes to enhance their activity and specificity for the 2,6-difluorobenzyl scaffold.
Solvent-Free or Aqueous Media Reactions
Traditional organic syntheses often rely on volatile and hazardous organic solvents. A key goal for future research would be to develop synthetic protocols that operate in greener solvents, such as water, or under solvent-free conditions. Reductive amination in aqueous media, for example, would significantly improve the environmental footprint of the synthesis. Mechanochemical methods, where reactions are induced by mechanical force in the absence of bulk solvents, could also be investigated.
Investigation of Novel Reactivity Pathways
A thorough understanding of the reactivity of (2,6-Difluorophenyl)methylamine is essential for its application as a building block in the synthesis of more complex molecules. Future studies should aim to explore novel reactivity pathways of this compound.
The presence of the fluorine atoms ortho to the benzyl group can influence the reactivity of the aromatic ring, the benzylic position, and the nitrogen atom. Research could focus on C-H activation and functionalization at the benzylic position, which is a powerful strategy for the direct introduction of new functional groups researchgate.net. The development of selective arylation or alkylation reactions at the nitrogen atom, potentially under photoredox catalysis, would also expand the synthetic utility of this compound. Furthermore, investigating the impact of the difluorophenyl group on the nucleophilicity and basicity of the amine would provide valuable fundamental data.
Advanced Computational Studies for Predictive Modeling
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. Advanced computational studies on (2,6-Difluorophenyl)methylamine could provide significant insights.
Density Functional Theory (DFT) calculations could be employed to model reaction mechanisms and predict the stereochemical outcomes of asymmetric syntheses. This would aid in the rational design of catalysts and the optimization of reaction conditions. Molecular dynamics simulations could be used to study the conformational preferences of the molecule and its interactions with biological targets, which would be invaluable for drug design efforts. Predictive models for physicochemical properties, such as solubility, lipophilicity (logP), and metabolic stability, would also be highly beneficial.
| Computational Method | Area of Application | Predicted Information |
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, activation barriers, reaction pathways. |
| Molecular Dynamics (MD) | Conformational Analysis | Preferred 3D structures, interaction with solvents and biomolecules. |
| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery | Prediction of biological activity based on molecular structure. |
| Ab initio calculations | Spectroscopic Properties | Prediction of NMR, IR, and other spectral data for characterization. |
Integration into Flow Chemistry Systems for Continuous Production
Flow chemistry has emerged as a transformative technology in chemical synthesis, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes mdpi.com. The integration of the synthesis of (2,6-Difluorophenyl)methylamine into a continuous flow system would be a significant step towards its potential industrial production.
A flow reactor setup could be designed for the reductive amination of 2,6-difluorobenzaldehyde, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This could lead to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions. Furthermore, multi-step syntheses involving the formation and subsequent derivatization of (2,6-Difluorophenyl)methylamine could be telescoped into a single continuous process, minimizing manual handling and purification steps nih.gov. The use of packed-bed reactors containing immobilized catalysts or enzymes would also facilitate catalyst recycling and product purification, further enhancing the sustainability of the process rsc.org.
Expansion of Its Utility as a Building Block in Emerging Chemical Fields
The (2,6-Difluorophenyl)methylamine scaffold, and more broadly, the (2,6-difluorophenyl)methyl moiety, is poised for expanded application in a variety of emerging chemical fields. The unique electronic properties conferred by the fluorine atoms, such as the strong electron-withdrawing nature and the ability to form specific non-covalent interactions, make this building block attractive for the development of novel catalysts, advanced materials, and innovative synthetic methodologies. Future research is likely to focus on harnessing these characteristics to address current challenges in chemical synthesis and materials science.
One promising area is the application of (2,6-difluorophenyl)methyl-containing compounds in organocatalysis . Chiral primary amines incorporating the 2,6-difluorophenyl group have already been investigated for their ability to induce stereoselectivity in asymmetric aldol reactions. scilit.com The steric and electronic influence of the difluorinated ring can significantly impact the catalyst's conformation and its interaction with substrates, leading to divergent and potentially improved stereochemical outcomes. scilit.com Further exploration in this area could involve the design of novel organocatalysts for a wider range of asymmetric transformations, contributing to the development of more efficient and environmentally benign synthetic routes to chiral molecules.
In the realm of advanced materials , the 2,6-difluorophenyl moiety is a valuable component for designing molecules with specific supramolecular architectures and functionalities. Supramolecular chemistry, which focuses on the non-covalent assembly of molecules into larger, ordered structures, is a rapidly developing field with applications in drug delivery, sensing, and nanotechnology. ijsr.netresearchgate.netnih.govresearchgate.netnih.gov The fluorine atoms in the (2,6-difluorophenyl)methyl group can participate in hydrogen bonding and other non-covalent interactions, directing the self-assembly of molecules into desired supramolecular structures. nih.gov Future research could explore the incorporation of (2,6-Difluorophenyl)methylamine into liquid crystals, gels, or metal-organic frameworks to create materials with novel optical, electronic, or responsive properties.
Furthermore, the electronic nature of the (2,6-difluorophenyl)methyl group makes it a candidate for investigation in the field of photoredox and electrochemical catalysis . These emerging areas of synthesis utilize light or electricity to drive chemical reactions, often under mild conditions. The electron-withdrawing fluorine atoms can modulate the redox potential of molecules, potentially influencing their reactivity in catalytic cycles. While specific applications of (2,6-Difluorophenyl)methylamine in these fields are yet to be extensively reported, the broader class of fluorinated organic compounds is of significant interest for developing new catalysts and reactive intermediates.
The following table summarizes potential research directions for (2,6-Difluorophenyl)methylamine in emerging chemical fields:
| Emerging Field | Potential Application of (2,6-Difluorophenyl)methylamine | Research Focus |
| Organocatalysis | As a component of chiral amine catalysts for asymmetric synthesis. | Design of new catalysts with enhanced stereoselectivity and broader substrate scope. |
| Flow Chemistry | As a reactant in continuous-flow synthesis of complex molecules. | Development of integrated and automated multi-step synthetic processes. |
| Supramolecular Chemistry | As a building block for self-assembling molecular systems. | Creation of functional materials such as gels, liquid crystals, and sensors. |
| Photoredox and Electrochemical Catalysis | As a ligand or substrate to modulate redox properties in catalytic cycles. | Exploration of new reactivity and synthetic transformations under mild conditions. |
As the demand for sophisticated molecules with tailored properties continues to grow, the strategic use of fluorinated building blocks like (2,6-Difluorophenyl)methylamine will be crucial. Its expansion into these emerging fields promises to unlock new scientific possibilities and technological innovations.
Q & A
Q. What are the optimal synthetic routes for (2,6-Difluorophenyl)methylamine, and how can reaction conditions be optimized for yield and purity?
A reductive amination approach is commonly employed, using 2,6-difluorobenzaldehyde and ethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). Solvent choice (e.g., methanol or DMF), pH control (weakly acidic conditions), and temperature (room temperature to 60°C) significantly influence yield. Post-synthesis purification via column chromatography or crystallization is recommended to remove unreacted precursors and byproducts .
Q. Which spectroscopic techniques are most effective for characterizing (2,6-Difluorophenyl)methylamine, and how are spectral assignments validated?
- NMR : and NMR confirm the presence of fluorine substituents and ethyl/methylene groups. For example, NMR peaks at ~-110 ppm (ortho-F) and ~-100 ppm (meta-F) validate substitution patterns.
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally similar compounds like 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Cross-referencing with computational simulations (e.g., Gaussian) enhances assignment accuracy .
Q. What biological assays are suitable for evaluating the enzyme inhibitory activity of (2,6-Difluorophenyl)methylamine?
Fluorometric or colorimetric enzyme inhibition assays (e.g., kinase or protease assays) are recommended. Use recombinant enzymes and measure IC values via dose-response curves. Include positive controls (e.g., staurosporine for kinases) and validate specificity using counter-screens against unrelated enzymes. Cellular assays (e.g., Western blotting for downstream signaling) can confirm target engagement .
Q. How can researchers assess the compound’s potential therapeutic applications while avoiding cytotoxicity?
Perform cytotoxicity screens (e.g., MTT or LDH assays) in normal cell lines (e.g., HEK293) and cancer lines (e.g., HeLa). Compare therapeutic indices (IC for efficacy vs. cytotoxicity). For CNS applications, evaluate blood-brain barrier permeability using in vitro models (e.g., PAMPA-BBB) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., overlapping NMR peaks) be resolved for (2,6-Difluorophenyl)methylamine?
Use 2D NMR techniques (e.g., COSY, HSQC) to disentangle overlapping signals. For fluorine-containing analogs, - HOESY can clarify spatial arrangements. Computational tools like ACD/Labs or MestReNova simulate spectra for comparison. Cross-validate with X-ray crystallography if crystallizable .
Q. What strategies are effective for preparing and characterizing polymorphic forms of (2,6-Difluorophenyl)methylamine?
Screen solvents (e.g., ethanol, acetonitrile) under varying temperatures and evaporation rates. Characterize polymorphs via DSC (melting point differences), PXRD (distinct diffraction patterns), and Raman spectroscopy. Stability studies (40°C/75% RH for 4 weeks) identify the most thermodynamically stable form .
Q. How can in silico studies predict the binding affinity of (2,6-Difluorophenyl)methylamine to target receptors?
Use molecular docking (AutoDock Vina, Glide) with receptor crystal structures (e.g., from PDB). Apply molecular dynamics simulations (AMBER, GROMACS) to assess binding stability. QSAR models trained on fluorinated analogs improve prediction accuracy .
Q. What are the key stability challenges for (2,6-Difluorophenyl)methylamine under acidic/basic conditions, and how are degradation products identified?
Under acidic conditions, hydrolysis of the ethylamine group may occur. Use LC-MS with UV/vis detection to monitor degradation. Forced degradation studies (0.1M HCl/NaOH at 60°C for 24 hours) identify major byproducts. Stabilize formulations by buffering near neutral pH .
Q. How do fluorine substituents influence the electronic properties and reactivity of (2,6-Difluorophenyl)methylamine?
Fluorine’s electronegativity reduces electron density on the phenyl ring, directing electrophilic substitution to para positions. Hammett constants (σ = 0.34 for F) quantify electronic effects. Computational studies (NBO analysis) reveal charge distribution and frontier molecular orbitals .
Q. What mechanistic insights can be gained from studying (2,6-Difluorophenyl)methylamine’s interaction with cytochrome P450 enzymes?
Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) in inhibition assays. LC-MS/MS detects metabolite formation (e.g., N-deethylation). Time-dependent inhibition (TDI) studies with pre-incubation differentiate reversible vs. irreversible binding .
Q. How can HPLC-MS methods be optimized for quantifying (2,6-Difluorophenyl)methylamine in biological matrices?
Employ reverse-phase C18 columns with mobile phases of 0.1% formic acid in water/acetonitrile. Use MRM transitions (e.g., m/z 200→154 for quantification). Validate linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) in plasma or tissue homogenates .
Q. What structural modifications enhance (2,6-Difluorophenyl)methylamine’s selectivity for serotonin receptors over adrenergic receptors?
Introduce bulky substituents (e.g., tert-butyl) on the ethylamine group to sterically hinder adrenergic binding. Fluorine scanning at meta positions fine-tunes π-π stacking with serotonin receptors. SAR studies using radioligand binding assays (K determinations) validate selectivity .
Q. How do oxidative stress conditions affect (2,6-Difluorophenyl)methylamine’s stability in cellular assays?
Expose the compound to HO or Fe/ascorbate systems to mimic oxidative stress. LC-MS identifies oxidation products (e.g., N-oxide derivatives). Antioxidants (e.g., Trolox) in culture media mitigate degradation .
Q. What strategies resolve ambiguous NOE correlations in (2,6-Difluorophenyl)methylamine’s conformational analysis?
Combine ROESY with variable-temperature NMR to detect slow-exchange conformers. Paramagnetic relaxation enhancement (PRE) using spin labels clarifies proximity between protons .
Q. How can in vitro toxicity models predict (2,6-Difluorophenyl)methylamine’s hepatotoxicity?
Use primary hepatocytes or HepG2 cells to assess mitochondrial toxicity (Seahorse assay), ROS production (DCFDA staining), and apoptosis (caspase-3 activation). Compare with known hepatotoxins (e.g., acetaminophen) for risk stratification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
